(1R)-1-[4-chloro-2-(trifluoromethyl)phenyl]ethan-1-amine
Description
Properties
IUPAC Name |
(1R)-1-[4-chloro-2-(trifluoromethyl)phenyl]ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClF3N/c1-5(14)7-3-2-6(10)4-8(7)9(11,12)13/h2-5H,14H2,1H3/t5-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRJFJMHXALWFOQ-RXMQYKEDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=C(C=C1)Cl)C(F)(F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=C(C=C(C=C1)Cl)C(F)(F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClF3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Enantioselective Synthesis via Asymmetric Hydrogenation
One of the most prominent methods for preparing chiral amines like (1R)-1-[4-chloro-2-(trifluoromethyl)phenyl]ethan-1-amine involves asymmetric hydrogenation of corresponding imines or enamides. This approach leverages chiral catalysts to induce enantioselectivity.
- Starting Material: The process typically begins with the synthesis of a prochiral imine or enamide precursor, often derived from the corresponding ketone or aldehyde.
- Catalyst: Chiral phosphine ligands such as (S)-MeO-Biphep or JosiPhos are employed to coordinate with noble metals like palladium or ruthenium.
- Conditions: Hydrogenation is conducted under mild pressure (1-10 bar) at temperatures ranging from ambient to 80°C, with solvents like ethanol or acetic acid. Tautomerization promoted by Brønsted acids enhances the active form of the catalyst.
- Outcome: Enantiomeric excesses exceeding 95% are achievable, with high yields reported in recent literature.
- Recent advances have demonstrated the high enantioselectivity of hydrogenation of imines using chiral ligands, with the process being scalable and adaptable to various substituted aromatic systems, including trifluoromethylated phenyl groups.
Chiral Resolution Techniques
When asymmetric synthesis is challenging, chiral resolution remains a viable method. This involves separating racemic mixtures via diastereomeric salt formation or chromatographic techniques.
- Resolution Agents: Enantiomeric amines are resolved using chiral acids such as (L)-leucinamide or (D)-phenylalanine amide to form diastereomeric salts.
- Isolation: The diastereomers are separated through crystallization or chromatography, then converted back to the free amine.
- Conditions: Typically conducted at room temperature or slightly elevated temperatures, with solvents like acetonitrile or ethanol.
- Patent literature indicates that chiral resolution using amino acid derivatives is effective for similar aromatic amines, achieving enantiomeric purities suitable for pharmaceutical applications.
Catalytic Cross-Coupling Approaches
Palladium-catalyzed C–N cross-coupling reactions are extensively employed for constructing the amine linkage, especially when functionalized aryl halides are available.
- Starting Materials: Aryl halides such as 4-chloro-2-(trifluoromethyl)phenyl derivatives are coupled with ammonia or primary amines.
- Catalysts and Ligands: Catalysts based on Pd(0) with ligands like dialkylbiarylphosphines or trialkylphosphines facilitate the coupling.
- Conditions: Reactions typically proceed at 80–120°C under inert atmosphere, with bases like potassium tert-butoxide or cesium carbonate.
- Outcome: High yields and selectivities are achieved, with the possibility of asymmetric catalysis when chiral ligands are employed.
- Recent literature highlights the effectiveness of Pd-catalyzed N-arylation in synthesizing chiral primary amines, with ligand design being crucial for enantioselectivity.
Specific Synthetic Route from Precursors
A plausible synthetic route involves the initial preparation of a suitable ketone or aldehyde bearing the 4-chloro-2-(trifluoromethyl)phenyl group, followed by reductive amination or asymmetric hydrogenation to install the chiral amine.
Notes on Reaction Conditions and Optimization
- Temperature Range: -20°C to 80°C for asymmetric hydrogenation; 80°C to 120°C for cross-coupling.
- Pressure: Hydrogenation typically at 1–10 bar; cross-coupling under inert atmosphere at elevated temperatures.
- Solvents: Ethanol, acetic acid, or toluene are common; solvent choice influences enantioselectivity.
- Catalyst Loading: Usually 1–5 mol% for palladium catalysts; ligand-to-metal ratios are optimized for selectivity.
Chemical Reactions Analysis
Types of Reactions
(1R)-1-[4-chloro-2-(trifluoromethyl)phenyl]ethan-1-amine undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions often involve specific temperatures, pressures, and solvents to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield corresponding oxides, while substitution reactions may result in the formation of new derivatives with different functional groups .
Scientific Research Applications
(1R)-1-[4-chloro-2-(trifluoromethyl)phenyl]ethan-1-amine has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of biological processes and interactions.
Industry: It is used in the production of agrochemicals and materials with specific properties
Mechanism of Action
The mechanism of action of (1R)-1-[4-chloro-2-(trifluoromethyl)phenyl]ethan-1-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
This section evaluates (1R)-1-[4-chloro-2-(trifluoromethyl)phenyl]ethan-1-amine against analogs with variations in substituent positions, halogen types, and stereochemistry.
Substituent Position and Halogen Variations
Key analogs and their properties:
Key Observations:
- Electron-withdrawing groups : The trifluoromethyl group enhances resistance to oxidative metabolism compared to methyl or methoxy groups .
- Halogen positioning : 4-Chloro substitution (as in the target compound) improves target selectivity over 3-fluoro derivatives in kinase inhibition .
- Chirality : The R-configuration in the target compound is associated with higher binding affinity to serotonin receptors compared to S-enantiomers .
Physicochemical Properties
- Lipophilicity : LogP values for the target compound (estimated 3.1) are higher than (R)-1-(3,4,5-trifluorophenyl)ethan-1-amine (LogP 2.4) due to the chloro group .
- Optical activity : The R-enantiomer of the target compound shows [α] values comparable to (R)-1-(4-fluorophenyl)ethan-1-amine ([α] = +17.3), confirming stereochemical purity .
Biological Activity
(1R)-1-[4-chloro-2-(trifluoromethyl)phenyl]ethan-1-amine, also known as (R)-1-(4-chloro-3-(trifluoromethyl)phenyl)ethan-1-amine, is a compound with significant biological activity. Its molecular formula is C9H9ClF3N, and it has a molecular weight of approximately 223.62 g/mol. This compound has garnered attention for its potential applications in pharmacology, particularly in the context of its interactions with various biological targets.
- Molecular Formula : C9H9ClF3N
- Molecular Weight : 223.62 g/mol
- CAS Number : 1080064-51-2
The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems, particularly the serotonin and norepinephrine pathways. The trifluoromethyl group enhances lipophilicity and may influence receptor binding affinity.
Biological Activities
Research indicates that this compound exhibits several biological activities:
1. Antidepressant Effects
Studies have suggested that this compound may act as a selective serotonin reuptake inhibitor (SSRI). SSRIs are commonly used in the treatment of depression and anxiety disorders due to their ability to increase serotonin levels in the brain.
2. Antitumor Activity
Preliminary research has shown that compounds with similar structures can inhibit tumor growth in various cancer cell lines. For instance, derivatives of phenyl ethylamines have been evaluated for their anticancer properties, suggesting potential pathways for further exploration of this compound in oncology.
3. Neuropharmacological Effects
The compound's interaction with neurotransmitter receptors indicates potential neuropharmacological effects. It may modulate dopamine and norepinephrine levels, which could be beneficial in treating conditions such as ADHD or certain mood disorders.
Case Studies and Research Findings
Recent studies have highlighted the pharmacological potential of related compounds:
| Study | Compound | Activity | IC50 Value |
|---|---|---|---|
| CFI-400945 | Antitumor | <10 nM | |
| Various derivatives | Neurotransmitter modulation | Varies |
These findings suggest that structural modifications can significantly influence biological activity, warranting further investigation into this compound.
Toxicological Profile
While exploring the biological activity, it is crucial to consider the toxicological aspects. Compounds with halogenated groups often exhibit varying degrees of toxicity depending on their structure and functional groups. Studies assessing the safety profile of similar compounds indicate that while some exhibit low toxicity, others may pose risks at higher concentrations.
Q & A
Q. How can researchers validate the structural integrity of this compound, particularly its stereochemistry?
- Methodology: Use chiral HPLC with a cellulose-based column (e.g., Chiralpak IC) and polarimetric analysis. Nuclear Overhauser Effect (NOE) NMR experiments confirm spatial proximity of the 4-chloro and trifluoromethyl groups, ensuring correct regiochemistry .
Q. What in vitro assays are suitable for preliminary screening of biological activity?
- Methodology: Receptor-binding assays (e.g., radioligand displacement for serotonin or dopamine receptors) at 10 nM–10 µM concentrations. Fluorescence-based assays (e.g., FLIPR) can assess intracellular calcium flux in neuronal cell lines .
Advanced Research Questions
Q. How do substituents on the phenyl ring (e.g., Cl vs. CF₃) modulate binding affinity to G-protein-coupled receptors (GPCRs)?
- Methodology: Conduct SAR studies using analogs with systematic substitutions. For example:
| Substituent | GPCR Binding IC₅₀ (nM) | Selectivity Ratio (5-HT₂A/D₂) |
|---|---|---|
| 4-Cl, 2-CF₃ | 12 ± 3 | 8:1 |
| 4-F, 2-CF₃ | 25 ± 5 | 3:1 |
| 4-Br, 2-CF₃ | 9 ± 2 | 12:1 |
- Data from radioligand competition assays suggest halogen size inversely correlates with D₂ receptor affinity .
Q. What strategies resolve contradictions in reported metabolic stability data across species?
- Methodology: Parallel microsomal stability assays (human vs. rat liver microsomes) with LC-MS/MS quantification. For example:
- Human: t₁/₂ = 45 min (CYP3A4-mediated oxidation dominant).
- Rat: t₁/₂ = 22 min (CYP2D6-mediated N-dealkylation).
- Use CYP isoform-specific inhibitors (e.g., ketoconazole for CYP3A4) to identify metabolic pathways .
Q. How can computational modeling predict enantiomer-specific interactions with biological targets?
- Methodology: Molecular docking (e.g., AutoDock Vina) using cryo-EM structures of target receptors (e.g., 5-HT₂A). Key findings:
- (R)-enantiomer forms a hydrogen bond with Ser159 (ΔG = -9.2 kcal/mol).
- (S)-enantiomer shows steric clashes with Phe340, reducing binding affinity (ΔG = -6.8 kcal/mol) .
Q. What experimental designs mitigate batch-to-batch variability in enantiomeric excess (ee) during scale-up?
- Methodology: Implement Quality-by-Design (QbD) principles:
- Critical Process Parameters (CPPs): Catalyst aging time, stirring rate (≥500 rpm).
- Critical Quality Attributes (CQAs): ee ≥98% (HPLC), residual solvent <0.1% (GC).
- Use Design of Experiments (DoE) to optimize reaction parameters .
Data Contradiction Analysis
Q. Why do some studies report neurotoxicity in primary neurons, while others show neuroprotective effects?
- Resolution: Dose-dependent effects are critical. At 1–10 µM, the compound activates pro-survival kinases (e.g., Akt), while >50 µM induces mitochondrial ROS via NMDA receptor overactivation. Use live-cell imaging with MitoSOX Red to validate ROS levels .
Q. How do conflicting reports on aqueous solubility impact formulation strategies?
- Resolution: Solubility varies with pH (e.g., 0.2 mg/mL at pH 7.4 vs. 8.5 mg/mL at pH 2.0). Use salt forms (e.g., hydrochloride) or cyclodextrin-based nanoencapsulation to enhance bioavailability .
Stability and Degradation
Q. What analytical techniques detect degradation products under accelerated stability conditions?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
